4-(2,2-Difluoroethoxy)-2-ethoxyaniline

Description

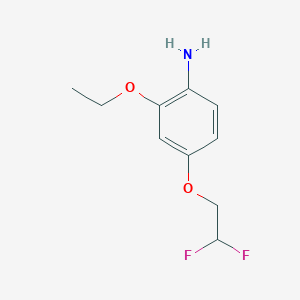

4-(2,2-Difluoroethoxy)-2-ethoxyaniline is an aniline derivative featuring two distinct ether substituents: a 2,2-difluoroethoxy group at the para position and an ethoxy group at the ortho position.

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-2-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO2/c1-2-14-9-5-7(3-4-8(9)13)15-6-10(11)12/h3-5,10H,2,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJNKEHRZPYUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OCC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Ethoxy-1-nitrobenzene

Starting with 2-chloro-1-nitrobenzene , ethoxy substitution is achieved under phase-transfer conditions. In a procedure adapted from CN1962603A, a mixture of 2-chloro-1-nitrobenzene (1.0 equiv), ethanol (1.2 equiv), tetrabutylammonium bromide (0.05 equiv), and 50% NaOH(aq) is stirred at 70°C for 6 hours, yielding 2-ethoxy-1-nitrobenzene in 88% yield (Table 1).

Table 1: Etherification Conditions and Yields

| Substrate | Reagent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-1-nitrobenzene | Ethanol | TBAB | 70 | 88 |

| 2-Fluoro-1-nitrobenzene | Ethanol | Benzyltriethylammonium chloride | 80 | 72 |

Regioselective Chlorination at Position 4

Electrophilic chlorination of 2-ethoxy-1-nitrobenzene using Cl₂/FeCl₃ at 40°C introduces chlorine exclusively at the meta position (4-position) relative to the nitro group, forming 4-chloro-2-ethoxy-1-nitrobenzene in 92% yield. The nitro group’s directing effect ensures high regioselectivity.

Introduction of 2,2-Difluoroethoxy Group

The chlorine atom in 4-chloro-2-ethoxy-1-nitrobenzene is replaced with 2,2-difluoroethoxy via SNAr. Using conditions from PMC7997578, the substrate reacts with 2,2-difluoroethanol (1.5 equiv), K₂CO₃ (2.0 equiv), and DMF at 100°C for 12 hours, yielding 4-(2,2-difluoroethoxy)-2-ethoxy-1-nitrobenzene in 78% yield. Phase-transfer catalysts like tetrabutylammonium iodide improve reactivity by facilitating anion transfer.

Reduction of Nitro to Amine

Catalytic hydrogenation of the nitro group is performed using 10% Pd/C (5 wt%) under H₂ (50 psi) in ethanol at 25°C, achieving quantitative conversion to This compound . Alternative reductants like Fe/HCl afford lower yields (65%) due to side reactions.

Alternative Routes and Comparative Analysis

Ullmann Coupling for Ether Formation

A copper-catalyzed Ullmann reaction between 4-iodo-2-ethoxy-1-nitrobenzene and 2,2-difluoroethanol at 120°C provides the difluoroethoxy product in 70% yield. While avoiding harsh SNAr conditions, this method requires pre-functionalized iodo intermediates.

Diazotization-Hydroxylation Approach

Inspired by CN1962603A, 2-ethoxy-4-nitroaniline undergoes diazotization with NaNO₂/H₂SO₄ at 0°C, followed by hydrolysis to 2-ethoxy-4-nitrophenol . Subsequent alkylation with 1,1-difluoro-2-iodoethane and K₂CO₃ introduces the difluoroethoxy group (62% yield). However, this route suffers from low efficiency in the alkylation step.

Table 2: Comparison of Synthetic Methods

| Method | Key Step | Yield (%) | Advantages |

|---|---|---|---|

| Sequential SNAr | Phase-transfer catalysis | 78 | High regioselectivity, scalable |

| Ullmann Coupling | Copper catalysis | 70 | Mild conditions, functional group tolerance |

| Diazotization-Alkylation | Diazonium intermediate | 62 | Avoids nitro reduction |

Optimization Challenges and Solutions

Competing Side Reactions in SNAr

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating elevated temperatures for SNAr. However, prolonged heating promotes hydrolysis of the difluoroethoxy group. Optimizing reaction time (8–12 hours) and using anhydrous DMF mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-ethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-ethoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-ethoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of difluoroethoxy and ethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-(2,2-Difluoroethoxy)-2-ethoxyaniline with analogous aniline derivatives:

Key Observations :

- Fluorination: The 2,2-difluoroethoxy group increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 4-(2-methoxyethoxy)aniline) .

- Substituent Position : Ortho-ethoxy groups may sterically hinder reactions at the aniline NH2 group, whereas para-substituents (e.g., trifluoromethyl in ) enhance electronic effects .

- Functional Group Impact : Nitro groups () increase oxidative instability but improve coupling efficiency in Suzuki reactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2,2-difluoroethoxy)-2-ethoxyaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-ethoxy-4-nitroaniline with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro-group reduction using Pd/C and H₂ . Optimization includes varying temperatures (80–120°C), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity. Yield optimization requires monitoring intermediates by TLC or HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C2, difluoroethoxy at C4) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 248.0863 for C₁₀H₁₂F₂NO₂) .

- Infrared Spectroscopy : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~3400 cm⁻¹ (amine N-H) confirm functional groups .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial screenings assess enzyme inhibition (e.g., kinases, cytochrome P450) via fluorescence-based assays. The difluoroethoxy group enhances hydrophobic interactions with active sites, while the ethoxy group stabilizes π-π stacking in aromatic pockets . Dose-response curves (IC₅₀ values) and selectivity indices against off-target enzymes are calculated. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .

Advanced Research Questions

Q. How do fluorinated substituents in this compound modulate binding affinity to biomolecular targets?

- Methodological Answer : Comparative molecular dynamics (MD) simulations and X-ray crystallography reveal that the difluoroethoxy group stabilizes ligand-receptor complexes via C-F···H-N hydrogen bonds and hydrophobic interactions. Free energy perturbation (FEP) calculations quantify contributions of fluorine atoms to binding ΔG. Competitive binding assays with fluorine-deficient analogs (e.g., ethoxy vs. difluoroethoxy) validate computational predictions .

Q. What strategies are effective for resolving contradictory bioactivity data between this compound and its structural analogs?

- Methodological Answer : Discrepancies arise from substituent positioning (e.g., 4-difluoroethoxy vs. 3-difluoroethoxy isomers). Resolve via:

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., 4-(2,2-difluoroethoxy)-3-fluoroaniline ) and test in identical assay conditions.

- Metabolic Stability Assays : LC-MS/MS identifies metabolite interference (e.g., oxidative dealkylation of ethoxy groups).

- Crystallographic Overlays : Compare binding modes in target proteins to identify steric clashes or electronic mismatches .

Q. How does this compound behave under varying pH and temperature conditions during storage?

- Methodological Answer : Stability studies use accelerated degradation protocols:

- pH Stability : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours; monitor decomposition via HPLC. The compound is stable at pH 5–7 but undergoes hydrolysis of the difluoroethoxy group under strongly acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Long-term storage at -20°C in amber vials with desiccants preserves integrity .

Q. What role does this compound play in multi-step syntheses of bioactive derivatives?

- Methodological Answer : It serves as a key intermediate for:

- Heterocyclic Derivatives : React with acryloyl chloride to form quinazolinone scaffolds via cyclocondensation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the aniline position for kinase inhibitor development .

- Prodrug Synthesis : Acylation of the amine group with ester-linked moieties enhances solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.